molecular formula C17H16N2O5S B2592710 (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865175-00-4

(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2592710
CAS No.: 865175-00-4
M. Wt: 360.38
InChI Key: MEOLJBJLNIYLTO-ZCXUNETKSA-N
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Description

(Z)-Methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a 1,4-dioxine ring system. The molecule incorporates an allyl substituent at position 3 and a methyl ester group at position 4. This compound belongs to a class of sulfur- and oxygen-containing heterocycles, which are often explored for their pharmacological and material science applications due to their structural diversity and electronic properties .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-3-6-19-12-5-4-11(16(21)22-2)9-14(12)25-17(19)18-15(20)13-10-23-7-8-24-13/h3-5,9-10H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOLJBJLNIYLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the allyl group and the dioxine moiety. The final step involves the esterification to form the methyl ester. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of benzo[d]thiazole compounds exhibit promising antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the thiazole ring can enhance its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its structure allows for interaction with bacterial membranes or essential enzymes, leading to growth inhibition. In vitro studies indicated that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs .

Synthetic Methods

The synthesis of (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. Key synthetic strategies include:

  • Condensation Reactions : The formation of imines from carbonyl compounds and amines is crucial in synthesizing the compound.
  • Cyclization Processes : Cyclization reactions help in constructing the thiazole ring, which is essential for the biological activity of the compound .

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activities and improved pharmacokinetic properties. For example, modifications at the allyl group or variations in the dioxine moiety have been shown to affect both potency and selectivity towards specific biological targets .

Anticancer Research

In a study involving various derivatives of benzo[d]thiazole compounds, researchers found that specific modifications led to significant increases in cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in enhancing therapeutic efficacy and reducing side effects .

Antimicrobial Screening

A comprehensive screening of synthesized derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This underscores the potential application of these compounds in treating infections caused by multi-drug resistant organisms .

Anti-inflammatory Studies

Research focused on the anti-inflammatory properties of related compounds showed that they could effectively inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may serve as a scaffold for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, potentially altering biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Thiadiazole-Fused Derivatives ()

Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) share the 1,4-dioxine ring but differ in the fused heterocycle (thiadiazole vs. thiazole).

Triazolothiadiazole Derivatives ()

Triazolothiadiazoles like 4-arylideneamino-[1,2,4]triazole Schiff bases (3a-e) feature a triazole ring fused with thiadiazole. While these lack the 1,4-dioxine system, their synthesis via Schiff base condensation under microwave irradiation highlights a methodological contrast to the target compound’s synthesis, which likely involves hydrazine-carbothioamide intermediates .

Functional Group Comparisons

Imidazo[2,1-b]thiazole Derivatives ()

Imidazo[2,1-b]thiazole derivatives (e.g., CAS 96125-74-5) share the thiazole core but incorporate a nitrochlorophenyl substituent instead of the allyl-1,4-dioxine system. The molecular weight (281.718 g/mol) and formula (C₁₁H₈ClN₃O₂S) of this analogue are distinct from the target compound, suggesting differences in solubility and bioavailability .

Biological Activity

(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiazole ring fused with a benzo[d]thiazole moiety and a dioxine carbonyl group. Its structural complexity is indicative of potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Antioxidant Activity : Many thiazole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
  • Antimicrobial Properties : Thiazoles and their derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Biological Activity Data

Activity Type Description References
AntioxidantScavenges free radicals; protects against oxidative damage
Anti-inflammatoryInhibits cytokine production; reduces inflammation
AntimicrobialExhibits activity against bacteria and fungi
AntitumorPotential inhibitory effects on cancer cell lines

Case Studies

  • Antioxidant Activity : A study conducted on related thiazole compounds demonstrated significant antioxidant activity through the inhibition of lipid peroxidation in vitro, suggesting that this compound may share similar properties .
  • Anti-inflammatory Effects : In a model of acute inflammation, compounds structurally related to this compound were shown to significantly reduce edema in animal models by modulating inflammatory pathways . This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders.
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against various microbial strains, showing promising results in inhibiting growth. The mechanism was linked to disruption of microbial cell membrane integrity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Laboratory tests indicate that this compound can effectively inhibit the growth of certain cancer cell lines at micromolar concentrations.
  • In vivo Studies : Animal studies have suggested that administration of related thiazole compounds can lead to reduced tumor size and improved survival rates in cancer models .

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